molecular formula C23H26F3N3O3 B2844205 N1-(4-(2-phenylmorpholino)butyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 954027-71-5

N1-(4-(2-phenylmorpholino)butyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2844205
CAS No.: 954027-71-5
M. Wt: 449.474
InChI Key: VDJAHUWHVQVWDP-UHFFFAOYSA-N
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Description

N1-(4-(2-phenylmorpholino)butyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (CAS 954027-71-5) is a synthetic compound with a molecular formula of C23H26F3N3O3 and a molecular weight of 449.5 g/mol . It belongs to the class of oxalamide derivatives, characterized by a central oxalyl bridge (N-C-O-C-N) that provides structural flexibility for tailored modifications to enhance solubility, stability, and target specificity . The compound's structure integrates a 2-phenylmorpholine moiety and a 4-(trifluoromethyl)phenyl group, which are known to influence its physicochemical properties and biological interactions . This compound is intended for research and development purposes only. It serves as a valuable chemical tool for scientists investigating structure-activity relationships (SAR), particularly in the context of monoamine receptor and transporter interactions, given the known pharmacological profile of the phenylmorpholine scaffold . Researchers can utilize this material in various in vitro assays, including enzyme inhibition studies, receptor binding experiments, and cellular signaling research. Its well-defined structure makes it suitable as a building block or reference standard in medicinal chemistry and analytical method development . Please note: This product is provided strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions and in compliance with all local and national regulations.

Properties

IUPAC Name

N-[4-(2-phenylmorpholin-4-yl)butyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F3N3O3/c24-23(25,26)18-8-10-19(11-9-18)28-22(31)21(30)27-12-4-5-13-29-14-15-32-20(16-29)17-6-2-1-3-7-17/h1-3,6-11,20H,4-5,12-16H2,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJAHUWHVQVWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related oxalamide derivatives:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name / ID Key Structural Features Pharmacological Target / Activity Yield / Purity Reference
N1-(4-(2-phenylmorpholino)butyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (Target) Morpholino-phenylbutyl chain; trifluoromethylphenyl group Hypothesized: Enzyme inhibition or antiviral activity Not reported N/A
N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) Methoxyphenethyl and 2-methoxyphenyl groups SCD1 inhibitor () 35% yield
N1-(2-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) Fluorophenyl and methoxyphenethyl groups SCD1 inhibitor () 52% yield
N1-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (20) Thiazolyl-piperidinyl and trifluoromethylphenyl groups HIV entry inhibitor () 56% yield, 97.7% purity
GMC-1: N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide Bromophenyl and isoindoline-dione groups Antimicrobial () Not reported
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) Chloro-CF3-phenyl and pyridinyloxy-phenyl groups Kinase inhibitor () Not reported

Key Comparisons:

Structural Diversity: The target compound uniquely combines a morpholino-phenylbutyl chain with a trifluoromethylphenyl group, distinguishing it from analogs with simpler aromatic (e.g., methoxy or fluoro-substituted phenyl in ) or heterocyclic substituents (e.g., thiazolyl-piperidinyl in ). Morpholino groups are associated with improved solubility, while the trifluoromethyl group enhances lipophilicity and target binding . Compounds like GMC-1 () and 1c () incorporate isoindoline-dione or pyridinyloxy moieties, which prioritize planar aromatic interactions over the flexible alkyl chain in the target compound.

Synthetic Complexity: The target’s synthesis likely involves multi-step coupling of the morpholino-phenylbutyl amine with the trifluoromethylphenyl oxalamide precursor. Similar procedures in (e.g., 16–18) achieved yields of 35–52%, suggesting moderate efficiency for oxalamide derivatives. The presence of a morpholino group may introduce steric challenges compared to smaller substituents like methoxy or fluoro.

The trifluoromethylphenyl group in the target may similarly enhance binding to hydrophobic enzyme pockets. In contrast, compounds like 17 and 18 () target SCD1, a key enzyme in lipid metabolism. The target’s morpholino chain could modulate selectivity for different biological targets compared to these derivatives.

Physicochemical Properties: The trifluoromethyl group in the target and Compound 20 () improves metabolic stability, a common strategy in drug design.

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended for confirming the structural integrity of N1-(4-(2-phenylmorpholino)butyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide?

  • Methodological Answer : Utilize Nuclear Magnetic Resonance (NMR) for confirming proton and carbon environments, particularly to resolve morpholino and trifluoromethylphenyl moieties. Infrared (IR) spectroscopy identifies amide C=O stretches (~1650–1750 cm⁻¹) and aromatic C-F bonds. Mass Spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]+ ions). Purity assessment via HPLC with UV detection at 254 nm is recommended .

Q. What in vitro models are suitable for preliminary biological activity screening of this compound?

  • Methodological Answer : Use cell-based assays (e.g., MTT or ATP-luciferase for cytotoxicity) targeting oncology or CNS pathways, given structural analogs' activity in these areas. Enzyme inhibition assays (e.g., kinase or protease panels) can identify mechanistic targets. Prioritize fluorometric/colorimetric readouts to accommodate the compound’s potential fluorescence from the trifluoromethyl group .

Advanced Research Questions

Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved for this compound?

  • Methodological Answer : Investigate pharmacokinetic/pharmacodynamic (PK/PD) mismatches via:

  • Metabolic stability assays (e.g., liver microsomes or hepatocytes) to assess CYP450-mediated degradation.
  • Plasma protein binding studies (ultrafiltration) to evaluate free drug availability.
  • Tissue distribution imaging (e.g., MALDI-TOF) to quantify target engagement in vivo. Adjust formulations (e.g., PEGylation) to enhance bioavailability .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using X-ray/NMR structures of receptors (e.g., kinases, GPCRs). Apply Molecular Dynamics (MD) simulations (AMBER, GROMACS) to assess binding stability. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for experimental KdK_d determination .

Q. How does the trifluoromethyl group influence the compound’s physicochemical and pharmacokinetic properties?

  • Methodological Answer : The -CF₃ group enhances lipophilicity (logP ↑), improving membrane permeability but potentially reducing aqueous solubility. Use shake-flask solubility assays (pH 1–7.4) to quantify solubility limits. Metabolic resistance is increased due to C-F bond stability, as shown in fluorinated analogs. Compare with non-CF₃ derivatives via SAR studies .

Experimental Design & Data Analysis

Q. What synthetic routes optimize yield and purity for this compound?

  • Methodological Answer :

  • Step 1 : Condense 2-phenylmorpholine with 4-bromobutanol under Mitsunobu conditions (DIAD, PPh₃) to form the butyl linker.
  • Step 2 : Couple with oxalyl chloride, followed by amidation with 4-(trifluoromethyl)aniline.
  • Purification : Use silica gel chromatography (EtOAc/hexane gradient) and recrystallization (MeOH/water). Monitor intermediates via TLC and optimize reaction time/temperature to minimize byproducts (e.g., morpholino ring oxidation) .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer : Synthesize analogs with:

  • Varying substituents on the phenylmorpholino group (e.g., -Cl, -OCH₃).
  • Altered linker lengths (e.g., propyl vs. pentyl).
  • Replace trifluoromethyl with -CN or -SO₂CH₃.
    Screen against a panel of related targets (e.g., kinase isoforms) and use multivariate analysis (PCA) to correlate structural features with activity .

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